molecular formula C7H9N5 B13012889 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

Cat. No.: B13012889
M. Wt: 163.18 g/mol
InChI Key: LLIBYKPIUGIRAJ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its unique bicyclic structure, which consists of a pyrazole ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with D,L-α-amino acids to produce the respective N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids . This intermediate is then subjected to further cyclization and reduction steps to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group at position 3 can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding amine or hydrazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

1,5-dimethylpyrazolo[3,4-b]pyrazin-3-amine

InChI

InChI=1S/C7H9N5/c1-4-3-9-7-5(10-4)6(8)11-12(7)2/h3H,1-2H3,(H2,8,11)

InChI Key

LLIBYKPIUGIRAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C(=NN2C)N

Origin of Product

United States

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